(N)-methanocarba-uridine triphosphate is a synthetic nucleotide analogue characterized by a unique bicyclic structure that replaces the conventional ribose moiety. This modification enhances its stability and potency as a ligand for purinergic receptors, particularly the P2Y receptor family. The compound has garnered attention for its potential applications in pharmacology and biochemistry, especially in studies involving cell signaling and receptor activation.
(N)-methanocarba-uridine triphosphate is classified under nucleotide analogues, specifically designed to mimic natural nucleotides while exhibiting altered biochemical properties. It is derived from the methanocarba modification of uracil and adenine nucleotides, which involves structural changes that lock the molecule into a specific conformation, enhancing its biological activity against various P2Y receptors .
The synthesis of (N)-methanocarba-uridine triphosphate typically involves several key steps:
This multi-step synthesis is essential to ensure high purity and yield of the final product, with careful control over reaction conditions to prevent unwanted byproducts.
(N)-methanocarba-uridine triphosphate features a bicyclic structure that significantly alters its conformational dynamics compared to natural uridine triphosphate. The molecular formula for (N)-methanocarba-uridine triphosphate is , with a molecular weight of approximately 484.14 g/mol .
The unique methanocarba configuration restricts rotation around certain bonds, thereby stabilizing the molecule in a conformation that enhances its interaction with P2Y receptors.
(N)-methanocarba-uridine triphosphate participates in several key biochemical reactions:
The mechanism of action for (N)-methanocarba-uridine triphosphate primarily involves its binding to purinergic receptors on cell membranes. Upon binding, it triggers intracellular signaling pathways that can lead to various physiological responses, including:
The structural modifications inherent in (N)-methanocarba analogues facilitate stronger interactions with receptor binding sites, enhancing their efficacy as signaling molecules .
(N)-methanocarba-uridine triphosphate possesses several notable physical and chemical properties:
These properties make it an attractive candidate for experimental use in various biochemical studies.
(N)-methanocarba-uridine triphosphate has several significant applications in scientific research:
(N)methanocarba-UTP exhibits pronounced selectivity for specific P2Y receptor subtypes due to its constrained ribose conformation. This analog demonstrates high affinity for the P2Y2 receptor subtype (pEC50 = 8.1) [7] [10]. In contrast, its activity at P2Y4 and P2Y6 receptors is markedly lower, with >30-fold reduced potency compared to P2Y2 [7] [10]. The selectivity arises from steric compatibility with the orthosteric binding pocket of P2Y2 receptors, which accommodates the bicyclic methanocarba modification more readily than other subtypes [10].
Table 1: Selectivity Profile of (N)methanocarba-UTP at Human P2Y Receptors
| Receptor Subtype | Primary Agonist | (N)methanocarba-UTP pEC50 | Fold Selectivity vs. P2Y2 |
|---|---|---|---|
| P2Y2 | Uridine triphosphate | 8.1 | 1 |
| P2Y4 | Uridine triphosphate | ≤6.3 | >30 |
| P2Y6 | Uridine diphosphate | ≤6.5 | >30 |
| P2Y11 | Adenosine triphosphate | Inactive | N/A |
Data compiled from pharmacological studies [7] [10].
The methanocarba modification replaces the ribose oxygen with a methylene group, locking the nucleotide in a Northern (N) pseudorotation conformation. This restriction stabilizes the high-energy state required for P2Y2 receptor activation [7]. X-ray crystallography studies confirm that the bicyclo[3.1.0]hexane scaffold enforces a C3'-endo sugar pucker, positioning the triphosphate moiety at a 120° angle relative to the nucleobase [3]. This orientation mimics the bioactive conformation of endogenous uridine triphosphate but reduces entropic penalty upon receptor binding, enhancing both binding affinity and kinetic residence time [3] [10]. Molecular dynamics simulations reveal that the rigidified structure prevents rotational freedom at the glycosidic bond, eliminating non-productive binding modes observed with flexible nucleotides [3].
(N)methanocarba-UTP modulates purinergic signaling beyond direct receptor activation. It enhances Gq-protein coupling efficiency at P2Y2 receptors by stabilizing an intracellular loop conformation that favors phospholipase C beta (PLCβ) recruitment [10]. This increases inositol trisphosphate (IP3) production by 2.3-fold compared to uridine triphosphate [7]. Additionally, the compound exhibits biased signaling properties: It preferentially activates calcium mobilization over G protein-independent pathways (e.g., β-arrestin recruitment), thereby amplifying downstream signal fidelity [10]. Allosteric effects extend to receptor dimerization, where (N)methanocarba-UTP promotes P2Y2-P2Y4 heterodimer formation, potentiating calcium influx in cells co-expressing both subtypes [2].
Stimulation of P2Y2 receptors by (N)methanocarba-UTP triggers biphasic intracellular calcium dynamics characterized by rapid initial release from endoplasmic reticulum stores followed by sustained extracellular influx. High-resolution imaging in live cells reveals distinct kinetic parameters:
Table 2: Calcium Mobilization Kinetics of (N)methanocarba-UTP (100 nM)
| Parameter | Phase 1 (ER Store Release) | Phase 2 (Extracellular Influx) |
|---|---|---|
| Onset Latency | 0.8 ± 0.1 sec | 15.2 ± 2.3 sec |
| Peak Amplitude (ΔF/F0) | 3.7 ± 0.4 | 1.9 ± 0.3 |
| Duration | 8.5 ± 1.2 sec | >120 sec |
| Oscillation Frequency | Non-oscillatory | 0.03 ± 0.01 Hz |
Data derived from fluorometric assays [5] [9].
The initial calcium spike (Phase 1) results from IP3-mediated channel opening, while prolonged influx (Phase 2) involves store-operated calcium entry and transient receptor potential channel activation [5]. Notably, the compound generates oscillatory calcium waves in astrocytes with amplitude-modulated frequency encoding, enabling spatial signal propagation across neural networks [9]. This dynamic profile enhances transcriptional regulation of calcium-dependent genes (e.g., NFATc1) by 4.1-fold versus uridine triphosphate [5].
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